2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a phenylpiperidine moiety, and a dihydropyridazinone core. Its intricate molecular architecture suggests it may have significant biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the Phenylpiperidine Moiety: This involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-phenylpiperidine.
Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenylpiperidine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenylpiperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring and have been studied as potassium channel activators.
Sulfone derivatives: Compounds with similar sulfone groups that exhibit various biological activities.
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-[(4-phenylpiperidin-1-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a dioxidotetrahydrothiophene ring, phenylpiperidine moiety, and dihydropyridazinone core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-6-(4-phenylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-19-7-6-18(21-23(19)17-10-13-28(26,27)14-17)20(25)22-11-8-16(9-12-22)15-4-2-1-3-5-15/h1-5,16-17H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUQIVNCGGXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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